molecular formula C16H20N2O2 B6897316 N-cyclohexyl-6-methyl-2-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide

N-cyclohexyl-6-methyl-2-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide

Cat. No.: B6897316
M. Wt: 272.34 g/mol
InChI Key: AAHNAQSSADWATL-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-methyl-2-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide: is a complex organic compound belonging to the class of pyridine derivatives Pyridine derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-6-methyl-2-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the pyridine core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Catalysts may be employed to increase the efficiency of the reaction and to ensure the purity of the final product. The industrial process also involves purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-6-methyl-2-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and applications.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-6-methyl-2-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural similarity to other biologically active molecules makes it a useful tool in medicinal chemistry.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-cyclohexyl-6-methyl-2-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclohexyl-2-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide

  • N-cyclohexyl-6-methyl-2-oxo-N-ethyl-1H-pyridine-3-carboxamide

  • N-cyclohexyl-2-oxo-N-propyl-1H-pyridine-3-carboxamide

Uniqueness: N-cyclohexyl-6-methyl-2-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide stands out due to its specific structural features, such as the presence of the methyl group at the 6-position and the prop-2-ynyl group

Properties

IUPAC Name

N-cyclohexyl-6-methyl-2-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-11-18(13-7-5-4-6-8-13)16(20)14-10-9-12(2)17-15(14)19/h1,9-10,13H,4-8,11H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHNAQSSADWATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)N(CC#C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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